Merepoxine

Lipoxygenase inhibition Inflammation research Enzyme assay

Quantifying pyrrolizidine alkaloids (PAs) in food matrices or studying 5-lipoxygenase pathways demands highly characterized reference standards. Generic PA standards cannot ensure the accuracy required for regulatory compliance or mechanistic studies. - Use Merepoxine as a primary reference for LC-MS/MS PA quantification, delivering verified high recovery (65.1-127.0%) and repeatability (RSDr <10%). - Source a potent, multi-target probe with confirmed inhibition of 5-LOX (IC50=490 nM) and mPGES-1 (IC50=4.7 µM) to dissect the arachidonic acid cascade. - Rely on a product with >98% purity, shipped under controlled conditions to maintain the integrity of its distinctive epoxide moiety for reproducible results.

Molecular Formula C18H25NO6
Molecular Weight 351.4 g/mol
Cat. No. B14865282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMerepoxine
Molecular FormulaC18H25NO6
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC1C(C2(CO2)C(=O)OC3CCN4C3C(=CC4)COC(=O)C1(C)O)C
InChIInChI=1S/C18H25NO6/c1-10-11(2)18(9-24-18)16(21)25-13-5-7-19-6-4-12(14(13)19)8-23-15(20)17(10,3)22/h4,10-11,13-14,22H,5-9H2,1-3H3/t10-,11-,13-,14-,17-,18-/m1/s1
InChIKeyACGPKIHTJATAMX-FQPKLTCISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Merepoxine: Pyrrolizidine Alkaloid Reference Standard and Lipoxygenase Inhibitor


Merepoxine is a pyrrolizidine alkaloid (PA) with the molecular formula C₁₈H₂₅NO₆ (MW: 351.4 g/mol) . It was originally isolated from Senecio retrorsus and is also found in Doronicum macrophyllum . This compound features a distinctive epoxide group on its pyrrolizidine backbone, which structurally distinguishes it from chlorinated or hydroxylated PA analogs . Merepoxine has been characterized as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme critical in arachidonic acid metabolism and inflammatory signaling [1]. It is primarily utilized as a reference standard in LC-MS/MS analytical workflows for food and botanical safety testing, and as a molecular probe for studying PA-mediated enzyme inhibition .

Analytical Ref. Pyrrolizidine alkaloid reference standard for LC-MS/MS food and botanical safety testing
Enzyme Probe Lipoxygenase inhibition research tool for arachidonic acid pathway studies
Structural ID Epoxide-containing PA for structure-activity relationship and toxicology investigations

Why Pyrrolizidine Alkaloid Analogs Cannot Substitute Merepoxine


The pyrrolizidine alkaloid (PA) class encompasses over 660 structurally related compounds, yet minor variations in functional groups profoundly alter analytical behavior and biological activity [1]. Merepoxine's epoxide moiety, in contrast to the chlorine atom in Merenskine or the hydroxyl groups in Jacobine, dictates its unique fragmentation pattern in mass spectrometry, its chromatographic retention time, and its enzyme inhibition profile . Attempting to substitute Merepoxine with a different PA reference standard without verifying these properties would compromise quantitative accuracy in LC-MS/MS assays and could lead to erroneous conclusions in mechanistic studies [1].

Merepoxine (Target)
Epoxide moiety defines unique MS fragmentation and enzyme inhibition profile
Chlorinated PA (e.g., Merenskine)
Chlorine substitution alters chromatographic retention and may shift bioactivity spectrum
Merepoxine (Target)
Validated high analytical recovery and repeatability in LC-MS/MS
Other PA analogs (e.g., Jacobine)
May exhibit different recovery rates, compromising quantitative accuracy without verification

Quantitative Differentiation for Procurement and Assay Selection


Sub-Micromolar 5-Lipoxygenase Inhibition in Human Leukocytes

Merepoxine demonstrates potent inhibition of human 5-lipoxygenase (5-LOX) in a cellular context. In A23187-stimulated human polymorphonuclear leukocytes (PMNL), Merepoxine inhibited 5-LOX activity with an IC₅₀ of 490 nM [1]. This potency is notably higher than that of many other pyrrolizidine alkaloids, such as monocrotaline, which inhibits organic cation transporters (OCT-1 and OCT-2) with IC₅₀ values of 36.8 µM and 1.8 mM, respectively .

5-LOX Inhibition Potency
Cross-study comparable
IC₅₀ 490 nM
vs. monocrotaline OCT-1 IC₅₀ 36.8 µM
Supports 5-LOX pathway inhibition studies at sub-micromolar concentrations
Measured in A23187-stimulated human PMNL; potency may vary in other models
Lipoxygenase inhibition Inflammation research Enzyme assay

Superior Analytical Recovery and Repeatability in LC-MS/MS

In LC-MS/MS methods developed for quantifying pyrrolizidine alkaloids, Merepoxine demonstrates analytical performance characteristics that differentiate it from close structural analogs. Merepoxine exhibits a recovery rate of 65.1–127.0% and excellent repeatability with a relative standard deviation of repeatability (RSDr) of <10% . In contrast, the chlorinated analog Merenskine has a wider RSDr range (10–15%), and its N-oxide derivative suffers from drastically poor recovery (12.5–13.4%) and high variability (RSDr 27.3%), rendering it unsuitable for accurate quantification .

LC-MS/MS Analytical Performance
Head-to-head
Recovery 65.1–127.0%
Repeatability RSDr superior to Merenskine N-oxide
Supports reliable quantification in complex matrices
Specific RSDr values require method-specific verification
Analytical chemistry LC-MS/MS Food safety testing Botanical reference standards

Epoxide Moiety Confers Distinct Molecular Identity

Merepoxine is structurally defined by an epoxide group on its pyrrolizidine backbone, a feature that distinguishes it from chlorinated PAs like Merenskine and epoxide-lacking PAs like Jacobine . This epoxide is critical for the compound's unique enzyme inhibition profile, including its reported activity against lipoxygenase, formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. In contrast, the chlorine substitution in Merenskine alters its lipophilicity and electron distribution, which influences its metabolism and toxicological potential .

Epoxide Moiety Identity
Class-level inference
Epoxide vs. Chlorine (Merenskine)
Distinct enzyme inhibition spectra
Structural determinant of reactivity and fragmentation pattern
Epoxide-specific interactions require direct experimental validation
Structure-activity relationship Natural product chemistry Toxicology

Multi-Target Enzyme Inhibition Profile

Merepoxine displays a broad spectrum of enzyme inhibition. In addition to its potent activity against 5-LOX (IC₅₀ = 490–630 nM) [1], it inhibits microsomal prostaglandin E synthase-1 (mPGES-1) with an IC₅₀ of 4.7 µM [2]. It is also reported to inhibit formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to lesser extents [3]. This multi-target profile differentiates it from PAs with more restricted activity, such as monocrotaline, which primarily targets organic cation transporters .

Multi-Target Profile
Cross-study comparable
5-LOX IC₅₀ 490 nM, mPGES-1 IC₅₀ 4.7 µM
vs. monocrotaline (OCT-1/OCT-2 only)
Supports simultaneous modulation of arachidonic acid pathway nodes
Multi-target activity context-dependent; verify in target assay system
Multi-target inhibitor Inflammation Metabolism Enzyme assay

Optimal Use Cases for Pyrrolizidine Alkaloid Reference Standards


LC-MS/MS Quantification in Food and Botanical Matrices

Laboratories tasked with quantifying pyrrolizidine alkaloids (PAs) in teas, herbs, honey, or feed should select Merepoxine as a primary reference standard due to its verified high analytical recovery (65.1–127.0%) and excellent repeatability (RSDr <10%) . Its robust performance in LC-MS/MS workflows ensures accurate and reproducible quantification, meeting stringent regulatory requirements for PA monitoring .

In Vitro 5-Lipoxygenase and Arachidonic Acid Pathway Studies

For researchers investigating the role of 5-lipoxygenase in inflammatory diseases or cancer, Merepoxine provides a potent (IC₅₀ = 490 nM in human cells) and commercially available tool compound [1]. Its sub-micromolar potency against 5-LOX, coupled with additional activity against mPGES-1 (IC₅₀ = 4.7 µM), allows for simultaneous interrogation of multiple nodes in the arachidonic acid cascade, offering a distinct advantage over more selective or less potent PA analogs [1].

Epoxide Reactivity and Toxicology Studies

Merepoxine's epoxide functional group makes it a key model compound for studying PA-induced DNA adduct formation, enzyme inhibition mechanisms, and structure-toxicity relationships . Its distinct reactivity profile, compared to chlorinated (e.g., Merenskine) or hydroxylated PAs, allows researchers to isolate the contribution of the epoxide moiety to biological activity and toxicological outcomes .

Multi-Target Enzyme Inhibition Reference Standard

Merepoxine serves as a positive control or reference compound in assays measuring inhibition of 5-LOX, mPGES-1, carboxylesterase, formyltetrahydrofolate synthetase, and cyclooxygenase [1][2]. Its well-documented multi-target profile supports its use in high-throughput screening campaigns aimed at identifying new modulators of these pathways or in validating assay performance across different enzyme systems.

Application
Selection Property
Validation Focus
PA quantification in food/botanical matrices
Verified analytical recovery and repeatability
LC-MS/MS method accuracy and precision across matrices
5-LOX and arachidonic acid pathway studies
Sub-micromolar 5-LOX inhibition potency
Enzyme inhibition assay validation and pathway crosstalk
Epoxide-mediated toxicity mechanism research
Epoxide-specific reactivity and structure-toxicity relationships
DNA adduct formation or enzyme inhibition endpoint confirmation
Multi-target enzyme inhibition screening
Broad inhibition profile (5-LOX, mPGES-1, carboxylesterase, etc.)
Assay performance and selectivity across enzyme systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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